

# Application Notes and Protocols for ATP Dipotassium Salt in Patch Clamp Electrophysiology

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## Compound of Interest

Compound Name: *ATP dipotassium*

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## Introduction

Adenosine 5'-triphosphate (ATP) dipotassium salt is a crucial component in patch clamp electrophysiology, particularly in the study of ion channels that are regulated by intracellular nucleotides. As the primary energy currency of the cell, intracellular ATP levels are a key indicator of the metabolic state, and numerous ion channels have evolved to be sensitive to its concentration. This allows for the coupling of cellular metabolism to electrical activity.

These application notes provide a comprehensive overview of the use of **ATP dipotassium** salt in patch clamp studies, with a focus on ATP-sensitive potassium (KATP) channels. Detailed protocols for solution preparation and experimental procedures for both whole-cell and inside-out patch clamp configurations are provided, along with key quantitative data and visual representations of signaling pathways and experimental workflows.

## ATP-Sensitive Potassium (KATP) Channels: A Key Target

KATP channels are hetero-octameric complexes typically composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.<sup>[1]</sup> These channels are found in various tissues, including pancreatic

$\beta$ -cells, cardiac and skeletal muscle, and neurons, where they play critical roles in processes such as insulin secretion, cardioprotection, and neuronal excitability.

The activity of KATP channels is dually regulated by intracellular adenine nucleotides. ATP binding to the Kir6.x subunit leads to channel inhibition, while the interaction of Mg-nucleotides, such as magnesium-ATP (MgATP) and magnesium-ADP (MgADP), with the SURx subunit promotes channel activation.[2][3] This intricate mechanism allows the KATP channel to function as a sensitive metabolic sensor.

## Data Presentation

**Table 1: Typical Concentrations of ATP Dipotassium Salt in Patch Clamp Internal Solutions**

Recording Configuration	Ion Channel Type	Typical ATP Concentration Range	Purpose
Whole-Cell	General/Various	1 - 5 mM	To mimic physiological intracellular conditions and maintain cell health.
Whole-Cell	KATP Channels	0.1 - 3 mM	To study the closing of KATP channels upon intracellular dialysis with ATP.
Inside-Out	KATP Channels	0.01 - 10 mM	To determine the dose-response relationship of ATP-induced channel inhibition.
Inside-Out	Other ATP-sensitive channels	Varies ( $\mu$ M to mM range)	To characterize the ATP sensitivity of the specific channel of interest.

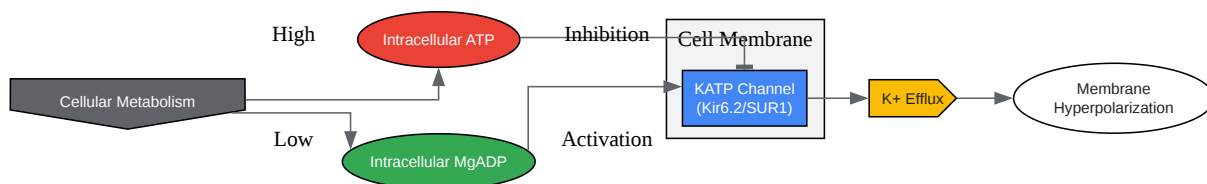
**Table 2: Inhibition (IC<sub>50</sub>) of KATP Channels by ATP**

Channel Composition	IC <sub>50</sub> for ATP (μM)	Experimental Condition	Reference
Kir6.2/SUR1 (pancreatic β-cell type)	11 ± 1	Inside-out patch	[4]
Kir6.2/SUR1 (mutant Q52E)	2 ± 0	Inside-out patch	[4]
Kir6.2ΔC (without SUR1)	~140	Inside-out patch	[5]
Kir6.2 + SUR1	13	Inside-out patch	[6]
Ventricular Myocytes	15 - 100	Inside-out patch	[7]

**Table 3: Activation (EC<sub>50</sub>) of KATP Channels by Mg-Nucleotides**

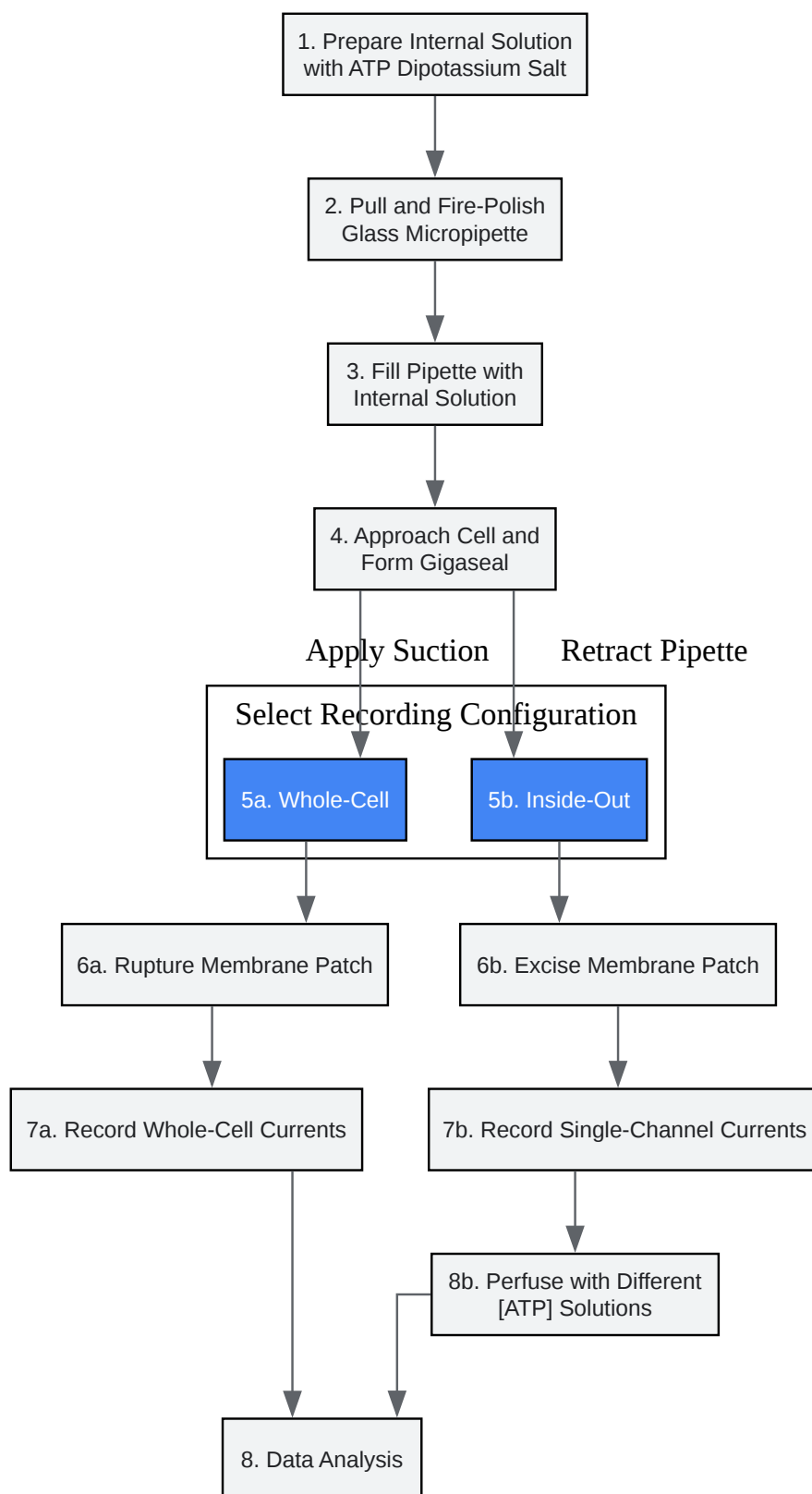
| Channel Composition | Activating Ligand | EC<sub>50</sub> (μM) | Experimental Condition | Reference | |  
:--- | :--- | :--- | :--- | | Kir6.2-G334D/SUR1 | MgATP | ~112 | Inside-out patch | [3] | | Kir6.2/SUR1 (pancreatic β-cell type) | MgADP | ~8 | Inside-out patch | [3] |

## Signaling Pathway and Experimental Workflow



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Figure 1. Regulation of KATP channel activity by intracellular nucleotides.



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Figure 2. General experimental workflow for patch clamp studies using ATP.

## Experimental Protocols

### Protocol 1: Preparation of ATP Dipotassium Salt-Containing Internal Solution

Materials:

- **ATP dipotassium** salt (e.g., Sigma-Aldrich, A7699)
- Base internal solution components (e.g., KCl, HEPES, EGTA, MgCl<sub>2</sub>)
- High-purity water (Milli-Q or equivalent)
- KOH or appropriate base for pH adjustment
- Osmometer
- 0.22 µm syringe filters
- Microcentrifuge tubes

Procedure:

- Prepare Base Internal Solution:
  - Prepare a stock solution of the internal solution without ATP and GTP. A typical composition for KATP channel recording is (in mM): 140 KCl, 10 HEPES, 1 EGTA, 1 MgCl<sub>2</sub>.
  - Adjust the pH to 7.2-7.4 with KOH.[\[8\]](#)[\[9\]](#)
  - Check and adjust the osmolarity to be slightly lower (10-20 mOsm) than the external solution.[\[10\]](#)
  - Filter the base solution through a 0.22 µm filter and aliquot into sterile microcentrifuge tubes. Store at -20°C.
- Prepare ATP Stock Solution:

- Prepare a concentrated stock solution of **ATP dipotassium** salt (e.g., 100 mM) in high-purity water.[\[11\]](#)
- It is crucial to adjust the pH of the ATP stock solution to ~7.2-7.4, as ATP solutions are acidic and can significantly alter the pH of the final internal solution.[\[8\]](#)
- Aliquot the ATP stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
- Prepare Final Internal Solution (on the day of the experiment):
  - Thaw an aliquot of the base internal solution and the ATP stock solution on ice.[\[8\]](#)[\[10\]](#)
  - Add the required volume of the ATP stock solution to the base internal solution to achieve the desired final ATP concentration.
  - Keep the final internal solution on ice throughout the experiment to minimize ATP degradation.[\[8\]](#)[\[10\]](#)
  - Briefly vortex and centrifuge the final solution before use.

## Protocol 2: Whole-Cell Patch Clamp Recording of KATP Channels

Objective: To measure macroscopic KATP channel currents and their inhibition by intracellular ATP.

Procedure:

- Cell Preparation: Plate cells expressing KATP channels onto coverslips suitable for microscopy and patch clamp recording.
- Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[\[9\]](#)
- Establish Whole-Cell Configuration:
  - Fill the micropipette with the ATP-containing internal solution (e.g., 1-3 mM ATP).

- Approach a target cell and apply gentle positive pressure.
- Upon contacting the cell, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).
- Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.[\[12\]](#)
- Data Acquisition:
  - Clamp the cell at a holding potential of -70 mV.
  - Record the baseline current. In cells with a high density of KATP channels, a large outward current may be observed initially, which will then decrease as the intracellular ATP from the pipette diffuses into the cell and inhibits the channels.
  - Apply voltage steps or ramps to elicit currents and study the current-voltage relationship.
- Pharmacological Tools:
  - To confirm the identity of the recorded currents as KATP channels, apply a KATP channel opener (e.g., diazoxide) to increase the current and a blocker (e.g., glibenclamide or tolbutamide) to inhibit the current.

## Protocol 3: Inside-Out Patch Clamp Recording to Determine ATP Sensitivity

Objective: To directly measure the effect of varying ATP concentrations on the activity of single or multiple KATP channels.

Procedure:

- Establish Cell-Attached Configuration: Follow steps 1-3 of the whole-cell protocol to form a GΩ seal.
- Excise the Patch: After forming a stable seal, gently pull the pipette away from the cell to excise the membrane patch. The intracellular side of the membrane will now be facing the bath solution.[\[13\]](#)

- Solution Perfusion:
  - Use a perfusion system to rapidly exchange the solution bathing the excised patch.
  - Initially, perfuse with an ATP-free solution to observe the maximal channel activity.
  - Subsequently, apply solutions with increasing concentrations of **ATP dipotassium** salt to the patch.
- Data Acquisition:
  - Hold the patch at a constant potential (e.g., -60 mV).
  - Record the channel activity at each ATP concentration.
- Data Analysis:
  - Measure the channel open probability (Po) or the total current at each ATP concentration.
  - Plot the normalized current as a function of the ATP concentration and fit the data with the Hill equation to determine the IC50 value for ATP inhibition.

## Conclusion

**ATP dipotassium** salt is an indispensable tool in patch clamp electrophysiology for investigating the role of intracellular ATP in modulating ion channel activity. The protocols and data presented here provide a solid foundation for researchers studying ATP-sensitive ion channels, particularly KATP channels. Careful preparation of solutions and adherence to established electrophysiological techniques are crucial for obtaining high-quality, reproducible data. The use of specific pharmacological agents and the comparison of different patch clamp configurations will further enhance the understanding of the intricate relationship between cellular metabolism and electrical signaling.

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